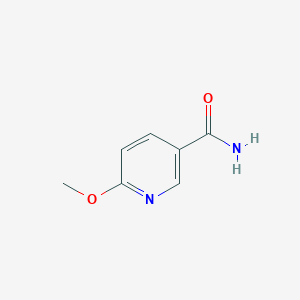

6-Methoxynicotinamide

描述

JBSNF-000088, also known as 6-Methoxynicotinamide, is a potent and orally active inhibitor of Nicotinamide N-methyltransferase (NNMT). NNMT is an enzyme that catalyzes the methylation of nicotinamide, a form of vitamin B3, using S-adenosyl-L-methionine as the methyl donor. This compound has shown significant potential in regulating metabolic disorders by reducing levels of 1-methylnicotinamide and driving insulin sensitization, glucose modulation, and body weight reduction in animal models .

准备方法

JBSNF-000088的合成涉及烟酰胺的甲基化。反应条件通常包括使用S-腺苷-L-甲硫氨酸作为甲基供体。 然后对该化合物进行纯化,以获得高纯度,通常超过99% . JBSNF-000088的工业生产方法没有得到广泛的记载,但考虑到反应的简单性,合成过程可能是可扩展的。

化学反应分析

JBSNF-000088主要进行甲基化反应。 该化合物是NNMT的底物,NNMT催化S-腺苷-L-甲硫氨酸中的甲基转移到烟酰胺,形成1-甲基烟酰胺 . 该反应对其生物活性至关重要。从该反应形成的主要产物是1-甲基烟酰胺,它会进一步代谢或排泄。

科学研究应用

Inhibition of Nicotinamide N-Methyltransferase

Mechanism of Action:

NNMT is an enzyme that catalyzes the methylation of nicotinamide to form 1-methyl-nicotinamide. Overexpression of NNMT has been linked to obesity, type-2 diabetes, and certain cancers. 6-Methoxynicotinamide acts as a competitive inhibitor of NNMT, effectively reducing the levels of 1-methyl-nicotinamide in biological systems .

Case Study: Metabolic Disorders

In a study involving mice with high-fat diet-induced obesity, treatment with this compound resulted in significant reductions in body weight and improvements in insulin sensitivity. The compound demonstrated an IC50 of approximately 1.8 µM against human NNMT, indicating its efficacy as a small molecule modulator for metabolic conditions .

Therapeutic Potential in Cancer

Targeting Cancer Cells:

Research has indicated that NNMT plays a role in cancer cell metabolism. By inhibiting NNMT with this compound, researchers observed reduced proliferation of cancer cells in vitro. This suggests that targeting NNMT could be a viable strategy for cancer therapy .

Case Study: Endometrial Cancer

A recent study highlighted the efficacy of this compound in alleviating the progression of endometriosis, a condition often associated with increased NNMT expression. The compound demonstrated protective effects against the development of cancerous lesions in murine models, indicating its potential as a therapeutic agent for endometrial carcinoma .

Role in Insulin Sensitization

Mechanism:

By inhibiting NNMT, this compound enhances insulin signaling pathways. This effect is crucial for improving glucose metabolism and overall energy homeostasis in the body .

Case Study: Diabetes Management

In diabetic mouse models, administration of this compound led to normalized glucose tolerance levels comparable to lean control mice. This finding supports its potential use as an adjunct therapy for managing diabetes .

Neuroprotective Effects

Cytoprotection Mechanism:

Studies suggest that NNMT has a protective role in endothelial cells under oxidative stress conditions. By inhibiting this enzyme with this compound, researchers observed enhanced cell viability and reduced oxidative damage .

Summary Table of Applications

| Application Area | Mechanism/Effect | Key Findings |

|---|---|---|

| Metabolic Disorders | Inhibition of NNMT | Weight reduction and improved insulin sensitivity |

| Cancer Therapy | Reduced proliferation of cancer cells | Effective against endometrial cancer |

| Insulin Sensitization | Enhanced insulin signaling | Normalized glucose tolerance in diabetic models |

| Neuroprotection | Cytoprotective effects under oxidative stress | Improved endothelial cell viability |

作用机制

JBSNF-000088通过抑制NNMT的活性发挥作用。通过降低1-甲基烟酰胺的水平,它有助于调节血糖水平和体重。 NNMT的抑制导致胰岛素敏感性增加和葡萄糖耐量改善 . 涉及的分子靶点包括NNMT和与烟酰胺甲基化相关的代谢途径。

相似化合物的比较

JBSNF-000088因其对NNMT的强力抑制和口服生物利用度而独一无二。类似的化合物包括:

JBSNF-000028: 另一种具有三环核心结构的NNMT抑制剂,它也显示出在降低MNA水平和改善代谢参数方面的潜力.

CTK7A: 一种针对相同酶但具有不同结构特性的化合物.

HIF-2α-IN-8: 另一种具有独特化学特性的NNMT抑制剂.

JBSNF-000088因其在代谢紊乱动物模型中的高效力和有效性而脱颖而出。

生物活性

6-Methoxynicotinamide (JBSNF-000088) is a small molecule that has garnered significant attention due to its biological activity, particularly as an inhibitor of Nicotinamide N-methyltransferase (NNMT). This compound is linked to various metabolic processes and has potential therapeutic implications in conditions such as obesity, diabetes, and cancer. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

NNMT catalyzes the methylation of nicotinamide (NAM) using S-adenosylmethionine (SAM) as a cofactor, producing 1-methylnicotinamide (MNAM) and S-adenosylhomocysteine (SAH). The inhibition of NNMT by this compound alters the levels of these metabolites, influencing several metabolic pathways:

- Methyl Donor Metabolism : NNMT plays a crucial role in regulating the availability of methyl donors within cells, impacting gene expression and epigenetic modifications.

- Insulin Sensitization : Studies indicate that this compound enhances insulin sensitivity and glucose modulation in murine models of obesity and diabetes .

- Cancer Biology : Elevated NNMT levels have been associated with tumor progression and metastasis. Inhibiting NNMT can lead to increased DNA and histone methylation, potentially impairing cancer cell migration and invasion .

Inhibition Potency

The inhibitory effects of this compound on NNMT have been quantitatively assessed using various biochemical assays. The compound exhibits concentration-dependent inhibition with the following IC50 values:

| Enzyme Type | IC50 Value (µM) |

|---|---|

| Human NNMT | 1.8 |

| Monkey NNMT | 2.8 |

| Mouse NNMT | 5.0 |

These findings indicate that this compound is a potent inhibitor of NNMT across different species .

Case Studies

- Obesity and Diabetes Models : In studies involving diet-induced obese mice, administration of this compound resulted in significant reductions in body weight and improvements in insulin sensitivity. These effects were attributed to the modulation of metabolic pathways influenced by NNMT activity .

- Endometriosis : A study highlighted the efficacy of this compound in alleviating endometriosis symptoms in murine models. The compound demonstrated a reduction in ectopic lesions and associated inflammation, suggesting its potential as a therapeutic agent for this condition .

- Cancer Research : Research has shown that silencing NNMT expression reduces the proliferation and migration of oral squamous cell carcinoma (OSCC) cells. Conversely, overexpression of NNMT correlates with increased tumor aggressiveness, indicating that targeting this enzyme with inhibitors like this compound could be beneficial in cancer therapy .

属性

IUPAC Name |

6-methoxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-6-3-2-5(4-9-6)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDSMFBEVSJYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290730 | |

| Record name | 6-METHOXYNICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7150-23-4 | |

| Record name | 7150-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-METHOXYNICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxynicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。